molecular formula C21H21N5O3S B2873883 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034255-66-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2873883
CAS RN: 2034255-66-6
M. Wt: 423.49
InChI Key: BVAIVANPPACLFR-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one method involves a three-step reaction sequence, engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For example, a reaction involving arylglyoxals, β-dicarbonyl compounds, and amidines can lead to the formation of a dihydropyrimidine motif .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using techniques like IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Anticancer Activity

The core structure of this compound, featuring a 1,2,4-triazolo[1,5-a]pyrimidine scaffold, is known for its potential in anticancer therapies. It has been shown to exhibit antiproliferative activities against various cancer cell lines, including gastric cancer cells MGC-803 . The suppression of the ERK signaling pathway is a notable mechanism through which these compounds exert their anticancer effects .

Antimicrobial Properties

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine moiety have demonstrated significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, making it a valuable candidate for the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of this compound is linked to its ability to modulate biological pathways associated with pain and inflammation. This makes it a promising molecule for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. The compound has shown antioxidant properties, which could be harnessed in therapeutic interventions for diseases caused by oxidative damage .

Antiviral Applications

The structural complexity of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide allows it to interact with viral components, offering a pathway to developing novel antiviral drugs .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, such as carbonic anhydrase and cholinesterase. Enzyme inhibitors are crucial in treating diseases like glaucoma and Alzheimer’s disease, where enzyme activity needs to be regulated .

Antitubercular Agent

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. The compound’s ability to act against Mycobacterium tuberculosis positions it as a potential candidate for antitubercular drug development .

Metabolic Disorder Treatments

The compound’s interaction with fatty acid-binding proteins (FABPs) suggests its utility in treating metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific compound. It’s important to note that these compounds should be handled with care and appropriate safety measures should be taken during their synthesis and use .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives continue to be an area of active research due to their diverse biological activities. Future research may focus on developing more potent and selective compounds for various therapeutic applications .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-29-19-8-4-17(5-9-19)18-6-10-20(11-7-18)30(27,28)25-12-2-3-16-13-22-21-23-15-24-26(21)14-16/h4-11,13-15,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAIVANPPACLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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